4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide

Computational chemistry Drug-like property profiling Building block selection

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide (CAS 1089555-96-3) is a fluorinated benzothiophene-2-carboxamide building block with the molecular formula C₁₁H₁₀FNO₂S and a molecular weight of 239.27 g·mol⁻¹. The compound features a 4-fluoro substituent and a 3-methoxymethyl group on the benzothiophene core, and is classified under the benzo[b]thiophene-2-carboxamide scaffold that has been extensively studied in medicinal chemistry for SENP inhibition, STING agonism, and PDE10A inhibition.

Molecular Formula C11H10FNO2S
Molecular Weight 239.27 g/mol
CAS No. 1089555-96-3
Cat. No. B1439086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide
CAS1089555-96-3
Molecular FormulaC11H10FNO2S
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOCC1=C(SC2=CC=CC(=C21)F)C(=O)N
InChIInChI=1S/C11H10FNO2S/c1-15-5-6-9-7(12)3-2-4-8(9)16-10(6)11(13)14/h2-4H,5H2,1H3,(H2,13,14)
InChIKeyMALHFFYMFHZWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide (CAS 1089555-96-3): Structural Identity and Core Physicochemical Profile


4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide (CAS 1089555-96-3) is a fluorinated benzothiophene-2-carboxamide building block with the molecular formula C₁₁H₁₀FNO₂S and a molecular weight of 239.27 g·mol⁻¹ [1]. The compound features a 4-fluoro substituent and a 3-methoxymethyl group on the benzothiophene core, and is classified under the benzo[b]thiophene-2-carboxamide scaffold that has been extensively studied in medicinal chemistry for SENP inhibition, STING agonism, and PDE10A inhibition [2]. Its primary commercial availability is as a research intermediate with typical purities of 95–97% .

Why Unsubstituted or Singly-Modified Benzothiophene-2-carboxamides Cannot Replace 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide in Research Procurement


Within the benzothiophene-2-carboxamide class, even single-point substitution changes produce measurable shifts in physicochemical properties that directly affect intermediate reactivity, downstream coupling efficiency, and biological target engagement. The 4-fluoro substituent alters electronic distribution across the aromatic system and modulates metabolic stability, while the 3-methoxymethyl group introduces a flexible hydrogen-bond acceptor side chain that influences both solubility and protein-ligand interaction geometry [1]. Patent disclosures for fluorine-containing substituted benzothiophenes explicitly require both the fluorine and the specific 3-position functionalization for antitumor activity [2]. Procurement of the unsubstituted parent (CAS 6314-42-7) or the 4-fluoro-only analog would yield a building block with fundamentally different LogP, TPSA, hydrogen-bonding capacity, and synthetic handles, making generic substitution scientifically invalid for SAR-driven or patent-referenced synthesis campaigns.

Quantitative Differentiation Evidence for 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide (1089555-96-3) Against Closest Analogs


Physicochemical Property Differentiation vs. Unsubstituted Parent Benzothiophene-2-carboxamide

The target compound differs from the unsubstituted parent 1-benzothiophene-2-carboxamide (CAS 6314-42-7) across multiple computed physicochemical parameters critical for medicinal chemistry design [1]. The 4-fluoro and 3-methoxymethyl substituents collectively lower the computed logP by approximately 0.6 units, increase the topological polar surface area (TPSA) by approximately 9.6 Ų, and double the hydrogen-bond acceptor count from 2 to 4 [2]. These differences are consistent with the well-established role of fluorine in reducing lipophilicity and the methoxymethyl group in adding polar surface area, both of which influence membrane permeability and solubility in drug discovery workflows.

Computational chemistry Drug-like property profiling Building block selection

Functional Group Differentiation: Carboxamide vs. Carboxylic Acid Analog for Synthetic Coupling Strategy

The target carboxamide is distinguished from its direct carboxylic acid analog, 4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid (CAS 854357-47-4), by the C-2 functional group. The acid analog presents a carboxylic acid moiety (computed XLogP3 = 2.6, TPSA = 74.8 Ų, HBA = 5) versus the primary carboxamide (XLogP3 = 1.9, TPSA = 80.6 Ų, HBA = 4) [1]. While the carboxylic acid can serve as a substrate for amide bond formation via activation (e.g., HATU/EDC coupling), the pre-formed carboxamide provides a distinct synthetic handle for transamidation, Hofmann rearrangement, or dehydration to nitrile, enabling orthogonal synthetic pathways that the acid cannot directly participate in without prior activation and coupling .

Synthetic chemistry Amide coupling Building block reactivity

Substitution Pattern Differentiation: 4-Fluoro-3-methoxymethyl Motif in Patent-Backed Antitumor Benzothiophene Series

The granted Chinese patent CN-111393405-B and its US counterpart US 2022/0089561 A1 disclose fluorine-containing substituted benzothiophene compounds with antitumor activity, wherein the 4-fluoro substitution on the benzothiophene core is explicitly claimed as essential for biological activity [1]. While the patent covers a broad Markush structure, compounds lacking the 4-fluoro substituent or bearing alternative 3-position groups are outside the preferred scope, establishing the 4-fluoro-3-substituted benzothiophene-2-carboxamide motif as the pharmacophoric baseline. The target compound (CAS 1089555-96-3) embodies the minimal 4-fluoro-3-substituted-2-carboxamide pattern defined by this patent family, whereas analogs such as 4-fluoro-1-benzothiophene-2-carboxamide (lacking the 3-methoxymethyl) or 3-(methoxymethyl)-1-benzothiophene-2-carboxamide (lacking the 4-fluoro) would fall outside the preferred substitution fingerprint [2].

Medicinal chemistry Antitumor Patent SAR

Target Compound as a Specific Building Block for Benzothiophene-2-carboxamide SAR Programs (SENP and STING Targets)

The benzothiophene-2-carboxamide scaffold has been validated in independent medicinal chemistry campaigns as a privileged core for SENP protease inhibition (IC₅₀ values as low as 0.56 μM achieved through optimization of substituents around the benzothiophene ring) [1] and for STING pathway activation (compounds 12d and 12e demonstrated human STING-activating activity with confirmed downstream TBK1 and IRF3 phosphorylation) [2]. In both programs, systematic variation of substituents at positions 3, 4, 5, 6, and 7 on the benzothiophene core directly modulated potency and selectivity. The target compound, bearing the specific 4-fluoro-3-methoxymethyl substitution pattern, provides a pre-functionalized entry point for further diversification at the carboxamide nitrogen and other ring positions, whereas the unsubstituted parent requires sequential functionalization steps to introduce both the 4-fluoro and 3-substituent groups.

SENP inhibition STING agonism Structure-activity relationship

Computed Drug-Likeness and Lead-Likeness Profile vs. Parent Scaffold

Comparative assessment of computed drug-likeness parameters reveals that the target compound occupies a distinct property space compared to the unsubstituted parent benzothiophene-2-carboxamide. With a molecular weight of 239.27 g·mol⁻¹, 3 rotatable bonds, XLogP3 of 1.9, and TPSA of 80.6 Ų, the target compound falls within lead-like chemical space (MW < 250, logP < 3, rotatable bonds ≤ 3) [1]. In contrast, the parent scaffold (MW 177.22 g·mol⁻¹, 1 rotatable bond, XLogP3 ≈ 2.5, TPSA ≈ 71 Ų) resides in fragment-like space [2]. This distinction is practically meaningful: the target compound is more suitable as a lead-like starting point for hit-to-lead optimization, whereas the parent is better suited for fragment-based screening approaches, making them non-interchangeable in different stages of the drug discovery pipeline.

Drug-likeness Lead optimization Fragment-based drug design

High-Confidence Procurement and Application Scenarios for 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide (1089555-96-3)


Synthesis of Patent-Referenced Fluorine-Containing Benzothiophene Antitumor Agents

For research groups replicating or extending the antitumor benzothiophene series disclosed in CN-111393405-B and US 12,312,324 B2, the target compound provides the correct 4-fluoro-3-substituted-2-carboxamide core specified in the patent claims [1]. Procurement of analogs lacking either the 4-fluoro or the 3-substituent would produce intermediates outside the claimed structural scope, compromising patent fidelity and potentially altering biological activity.

Hit-to-Lead SAR Expansion of Benzothiophene-2-carboxamide SENP Inhibitors

Building on the SENP inhibitor series described by Wang et al. (2020), where benzothiophene-2-carboxamide derivatives achieved IC₅₀ values as low as 0.56 μM and up to 33-fold selectivity for SENP2 over SENP5 [2], the target compound offers a pre-functionalized scaffold for systematic N-substitution and additional ring functionalization. The 3-methoxymethyl group serves as a hydrogen-bond acceptor that can engage protein pocket residues identified in the SENP2 structure, while the 4-fluoro modulates ring electronics.

STING Agonist Lead Optimization Using the Benzothiophene-2-carboxamide Core

The STING-agonistic activity demonstrated by benzo[b]thiophene-2-carboxamide derivatives 12d and 12e (Zhou et al., 2024), which activated downstream TBK1 and IRF3 phosphorylation [3], supports the use of the target compound as a starting scaffold for further modification. The 4-fluoro-3-methoxymethyl substitution pattern can be preserved while diversifying at the carboxamide nitrogen to optimize STING binding affinity beyond the marginal activity reported for the initial series.

Building Block for Focused Compound Library Synthesis in Drug Discovery

With computed lead-like properties (MW 239.27, XLogP3 1.9, TPSA 80.6 Ų, 3 rotatable bonds) [4], the target compound is ideally positioned for use as a core scaffold in focused library generation. Its carboxamide group enables direct diversification via acylation, sulfonylation, or reductive amination, while the 3-methoxymethyl and 4-fluoro groups provide pre-installed vectors for additional SAR exploration without the need for protecting-group strategies required on the unsubstituted parent.

Quote Request

Request a Quote for 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.